Superior Potency at Human Metabotropic Glutamate Receptor 1 (mGluR1) Relative to In-Class Analogs
In a head-to-head comparison within a single screening panel, Methyl(1-phenylbut-3-yn-1-yl)amine demonstrated significantly higher antagonist potency at human mGluR1 compared to structurally related primary and secondary amines. The target compound achieved an IC50 of 6.30 nM, whereas the N-isopropyl analog (CAS 49770-08-3) and the primary amine analog (1-phenylbut-3-yn-1-amine, CAS 82745-22-0) were reported with IC50 values exceeding 10,000 nM (or 'inactive') in the same assay system [1]. This difference represents a greater than 1,500-fold improvement in potency, directly attributable to the N-methyl substitution on the amine.
| Evidence Dimension | Antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6.30 nM |
| Comparator Or Baseline | 1-phenylbut-3-yn-1-amine (primary amine analog): >10,000 nM (inactive); N-isopropyl-1-phenylbut-3-yn-1-amine: >10,000 nM |
| Quantified Difference | >1,500-fold more potent |
| Conditions | Antagonist activity assay at human metabotropic glutamate receptor 1 (mGluR1), as reported by Merck Research Laboratories and curated in ChEMBL. |
Why This Matters
This dramatic potency differential establishes Methyl(1-phenylbut-3-yn-1-yl)amine as the requisite tool compound for mGluR1 antagonist studies, where in-class analogs would fail to produce a biological effect.
- [1] BindingDB. BDBM50364719 / CHEMBL1951658. Affinity Data for Methyl(1-phenylbut-3-yn-1-yl)amine at human mGluR1. View Source
